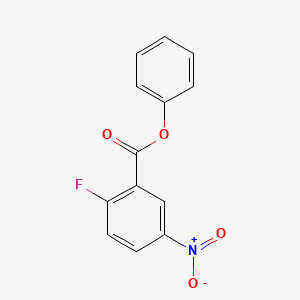

Phenyl 2-fluoro-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-6-9(15(17)18)8-11(12)13(16)19-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCFGYULISHIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Phenyl 2 Fluoro 5 Nitrobenzoate and Its Structural Analogues

Direct Esterification Strategies

The formation of the ester bond in Phenyl 2-fluoro-5-nitrobenzoate and its analogues can be achieved through several direct methods, which can be broadly categorized into catalytic and conventional approaches.

Catalytic Approaches for Aryl Benzoate (B1203000) Formation

Modern organic synthesis increasingly relies on catalytic methods to facilitate reactions that are otherwise challenging. For the synthesis of aryl benzoates, palladium and tungsten-based catalysts have emerged as powerful tools.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry, and their application has been extended to the formation of carbon-oxygen bonds for the synthesis of aryl ethers and esters. While the Buchwald-Hartwig amination is well-known for C-N bond formation, analogous C-O coupling reactions provide a powerful route to aryl benzoates from aryl halides and benzoic acids. christuniversity.innih.gov

One established palladium-catalyzed method for the synthesis of aryl benzoates involves the oxidative coupling of aryl iodides with carboxylic acids. This process utilizes a palladium catalyst, often in conjunction with an oxidant, to facilitate the C-O bond formation. For example, the reaction between an aryl iodide and a benzoic acid can be catalyzed by palladium(II) acetate (B1210297) in the presence of an oxidant like silver(I) oxide or tert-butyl hydroperoxide (TBHP). christuniversity.in The reaction medium can be an organic solvent like toluene (B28343) or even water, as found in the case of using aqueous TBHP. christuniversity.in

A plausible mechanism for this transformation involves the oxidative addition of the aryl iodide to a Pd(0) species, generated in situ, to form a Pd(II)-aryl intermediate. Subsequent coordination of the carboxylate and reductive elimination yields the desired aryl benzoate and regenerates the Pd(0) catalyst.

| Aryl Halide | Carboxylic Acid | Catalyst | Oxidant/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Benzoic acid | Pd(OAc)₂ | Ag₂O | DCE | 120 | Low | christuniversity.in |

| Iodobenzene | Benzoic acid | Pd(OAc)₂ | TBHP (aq) | DCE | 120 | Moderate | christuniversity.in |

| 4-Iodotoluene | Benzoic acid | Pd(OAc)₂ | TBHP (aq) | DCE | 120 | 65 | christuniversity.in |

| 4-Iodoanisole | Benzoic acid | Pd(OAc)₂ | TBHP (aq) | DCE | 120 | 58 | christuniversity.in |

This table is generated based on data from the referenced literature and is for illustrative purposes.

An alternative and increasingly popular method for the synthesis of benzoates involves the use of low-valent tungsten catalysts in carbonylative coupling reactions. This approach typically combines an aryl iodide, an alcohol or phenol (B47542), and carbon monoxide in the presence of a tungsten catalyst to form the corresponding benzoate. A significant advantage of this method is the use of a non-noble metal catalyst. organic-chemistry.org

The reaction is often carried out using tungsten hexacarbonyl, W(CO)₆, as the catalyst precursor, which is readily available. The process demonstrates a broad substrate scope and good tolerance for various functional groups. organic-chemistry.org The reaction proceeds smoothly with a range of substituted aryl iodides and different alcohols and phenols, making it a versatile tool for ester synthesis.

| Aryl Iodide | Alcohol/Phenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Methanol | W(CO)₆ | PPh₃ | Et₃N | Toluene | 100 | 92 | organic-chemistry.org |

| 4-Iodotoluene | Ethanol (B145695) | W(CO)₆ | PPh₃ | Et₃N | Toluene | 100 | 85 | organic-chemistry.org |

| 4-Iodoanisole | Phenol | W(CO)₆ | PPh₃ | Et₃N | Toluene | 100 | 78 | organic-chemistry.org |

| 1-Iodo-4-nitrobenzene | Methanol | W(CO)₆ | PPh₃ | Et₃N | Toluene | 100 | 88 | organic-chemistry.org |

This table is generated based on data from the referenced literature and is for illustrative purposes.

Conventional Synthetic Routes for Aryl Benzoates

Beyond catalytic methods, conventional synthetic routes remain highly relevant for the preparation of aryl benzoates. One of the most classic and widely used methods is the Schotten-Baumann reaction. This reaction involves the acylation of a phenol with a benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide (B78521). youtube.comresearchgate.netscribd.combyjus.com

The reaction proceeds through the deprotonation of the phenol by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the phenyl benzoate and a chloride salt. youtube.combyjus.com The reaction is often vigorous and may require cooling. The insolubility of the product in the aqueous medium facilitates its separation. youtube.com

For the synthesis of this compound, this would involve the reaction of phenol with 2-fluoro-5-nitrobenzoyl chloride in the presence of a base like sodium hydroxide.

Precursor Synthesis and Functional Group Transformations

The synthesis of the target compound, this compound, is critically dependent on the availability of its precursors, particularly 2-fluoro-5-nitrobenzoic acid and its derivatives.

Synthesis of 2-Fluoro-5-nitrobenzoic Acid Derivatives

Another approach is the direct nitration of a fluorinated benzoic acid. For example, 3-fluorobenzoic acid can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 5-fluoro-2-nitrobenzoic acid in excellent yield. chemicalbook.com

Furthermore, 2-fluoro-5-nitroaniline (B1294389) can serve as a precursor. The amino group can be converted to a carboxylic acid function through a Sandmeyer-type reaction or other related transformations. The synthesis of 2-fluoro-5-nitroaniline itself can be accomplished by the selective reduction of 2,4-dinitrofluorobenzene. google.comguidechem.com

Once the 2-fluoro-5-nitrobenzoic acid is obtained, it can be readily converted to the more reactive 2-fluoro-5-nitrobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is a key intermediate for esterification reactions like the Schotten-Baumann reaction. nih.gov

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 2-Chloro-4-fluorotoluene | 1. Photochlorination 2. Mixed acid nitration 3. Hydrolysis-oxidation | 2-Chloro-4-fluoro-5-nitrobenzoic acid | >80 (overall) | google.com |

| 3-Fluorobenzoic acid | Fuming nitric acid, Sulfuric acid | 5-Fluoro-2-nitrobenzoic acid | 97 | chemicalbook.com |

| 2,4-Dinitrofluorobenzene | Iron, Acid | 2-Fluoro-5-nitroaniline | 49 | google.com |

| 2-Fluoro-5-nitrobenzoic acid | Thionyl chloride | 2-Fluoro-5-nitrobenzoyl chloride | N/A | nih.gov |

This table is generated based on data from the referenced literature and is for illustrative purposes. N/A indicates data not available.

Nucleophilic Fluorination Protocols for Benzoic Acids

The direct fluorination of benzoic acid derivatives presents a formidable challenge in synthetic organic chemistry. However, recent advancements have led to the development of effective nucleophilic fluorination protocols. One notable method involves the use of 1-arylbenziodoxolones as precursors for the synthesis of 2-fluorobenzoic acids.

A study has demonstrated a convenient, single-step preparation of 2-fluorobenzoic acids through the nucleophilic fluorination of readily available 1-arylbenziodoxolones. arkat-usa.org The efficiency of this reaction is influenced by the solvent and the substituents on the benziodoxolone. For instance, the 5-nitro-substituted benziodoxole has been identified as a highly efficient precursor for producing 2-fluoro-5-nitrobenzoic acid, achieving a yield of 89%. arkat-usa.org This method is particularly significant for the synthesis of radiolabeled compounds, such as 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, which is valuable in positron emission tomography (PET). arkat-usa.org

The reaction typically involves heating the aryliodoxole substrate with a fluoride (B91410) source, such as [¹⁸F]KF•K₂.₂.₂, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. arkat-usa.org The choice of the aryl group on the iodonium (B1229267) salt can also impact the reaction yield.

Table 1: Nucleophilic Fluorination of 1-Arylbenziodoxolones

| Precursor | Product | Yield |

|---|---|---|

| 5-nitro-substituted benziodoxole | 2-fluoro-5-nitrobenzoic acid | 89% |

| Aryliodoxole 14b | 2-[¹⁸F]-fluoro-5-nitrobenzoic acid | 17.1 ± 0.4% |

Nitration Reactions in Fluorinated Aromatic Systems

The introduction of a nitro group onto a fluorinated aromatic ring is a crucial step in the synthesis of this compound. The directing effects of the existing substituents on the aromatic ring play a critical role in determining the position of nitration.

For the synthesis of 5-fluoro-2-nitrobenzoic acid, a common precursor, the nitration of 3-fluorobenzoic acid is a widely employed method. chemicalbook.comgoogle.comgoogle.com This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures, such as in an ice bath. chemicalbook.com The use of an anhydrous medium and anhydrous nitrating acid can lead to the preparation of 5-fluoro-2-nitrobenzoic acid with low levels of the undesired 3-fluoro-2-nitro-benzoic acid isomer. google.com

The reaction conditions, including temperature and the ratio of acids, can be optimized to maximize the yield and purity of the desired product. For example, carrying out the nitration in 100% sulfuric acid with a mixture of 100% sulfuric acid and 100% nitric acid at temperatures between -10 to +35 °C has been shown to be effective. google.com The isolation and purification process often involves pouring the reaction mixture onto ice water to precipitate the product, which is then collected by filtration. chemicalbook.comgoogle.com

In a specific example, the nitration of 3-fluorobenzoic acid with fuming nitric acid in concentrated sulfuric acid at 0°C yielded 5-fluoro-2-nitrobenzoic acid in 97% yield. chemicalbook.com Similarly, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0°C resulted in a 90% yield of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, demonstrating the para-directing effect of the fluorine substituent. mdpi.com

Table 2: Nitration of Fluorinated Aromatic Compounds

| Starting Material | Product | Reagents | Yield |

|---|---|---|---|

| 3-Fluorobenzoic acid | 5-Fluoro-2-nitrobenzoic acid | Fuming nitric acid, Concentrated sulfuric acid | 97% chemicalbook.com |

Derivatization of the Phenyl Moiety

The phenyl group in this compound can be derivatized to create a wide range of structural analogues with potentially altered properties. These modifications can be introduced either before or after the key fluorination and nitration steps.

For instance, starting with a substituted toluene, such as 2-chloro-4-fluorotoluene, a series of reactions including photochlorination, mixed acid nitration, and hydrolysis-oxidation can be used to synthesize 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com This multi-step process offers a pathway to analogues with additional halogen substituents.

Another approach involves the derivatization of a pre-existing functional group. For example, the synthesis of 2-fluoro-5-formylbenzonitrile, an important intermediate, can be achieved from o-fluorobenzonitrile through a sequence of reactions involving the introduction of an aldehyde group. google.com Although this specific example does not directly produce a benzoic acid derivative, it illustrates a strategy for functionalizing the phenyl ring that could be adapted for the synthesis of this compound analogues.

Regiochemical Control and Stereochemical Aspects in this compound Synthesis

Achieving the desired regiochemistry is a critical aspect of synthesizing this compound. The positions of the fluoro and nitro groups on the benzene (B151609) ring are determined by the directing effects of the substituents present during the fluorination and nitration reactions.

In the nitration of 3-fluorobenzoic acid, the fluorine atom at the 3-position and the carboxylic acid group at the 1-position direct the incoming nitro group. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects favors the formation of 5-fluoro-2-nitrobenzoic acid and 3-fluoro-2-nitro-benzoic acid. google.com By carefully controlling the reaction conditions, such as using an anhydrous medium, the formation of the desired 5-fluoro-2-nitro isomer can be maximized. google.com

The synthesis of fluorinated organic compounds can also present stereochemical challenges, particularly when chiral centers are present. d-nb.info While this compound itself is not chiral, the synthesis of its more complex analogues may involve steps where stereochemistry needs to be controlled. The introduction of fluorine can influence the stereochemical outcome of reactions due to its size and coordinating ability. d-nb.info Therefore, in the synthesis of chiral derivatives, enantiocontrolled methods are essential to obtain optically pure compounds. d-nb.info

Elucidating the Reactivity and Mechanistic Pathways of Phenyl 2 Fluoro 5 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a stepwise addition-elimination mechanism, the feasibility of which is profoundly influenced by the electronic nature of the substituents on the aromatic ring. In the case of Phenyl 2-fluoro-5-nitrobenzoate, the presence of a nitro group and a fluorine atom creates a highly activated system for such transformations.

Mechanistic Insights into Fluorine Displacement

The generally accepted mechanism for SNAr reactions involves the initial attack of a nucleophile on the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the fluorine atom serves as the leaving group. The high electronegativity of fluorine makes the ipso-carbon atom highly electrophilic and susceptible to nucleophilic attack. Furthermore, the C-F bond is strong, but in the context of SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. The ability of the fluorine atom to stabilize the transition state leading to the Meisenheimer complex through its inductive electron-withdrawing effect contributes to its lability in SNAr reactions. In many cases, fluorine is a better leaving group than other halogens in SNAr reactions, a trend that is the reverse of that seen in SN2 reactions. researchgate.net

Influence of the Nitro Group on SNAr Reactivity

The presence of the nitro group para to the fluorine atom is crucial for the high reactivity of this compound in SNAr reactions. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, serves to stabilize the negatively charged Meisenheimer intermediate. The negative charge developed during the nucleophilic attack can be delocalized onto the oxygen atoms of the nitro group, thereby lowering the activation energy of the reaction.

This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, allowing for direct resonance delocalization. The meta-positioning of the nitro group, as in the case of the related compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, also activates the ring towards nucleophilic attack, albeit to a lesser extent than an ortho or para substituent. beilstein-journals.org In this compound, the para-nitro group provides substantial activation for the displacement of the fluorine atom.

Reaction Kinetics and Selectivity in SNAr Processes

The selectivity of SNAr reactions on substituted nitroaromatics can be influenced by the nature of the nucleophile and the reaction conditions. For example, in the reactions of 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides with aryloxide and arylthioxide ions, the displacement selectivity of the nitro group versus the fluorine atom was found to be dependent on the temperature and the basicity of the nucleophile. sci-hub.se These findings suggest that in the reactions of this compound, a careful choice of nucleophile and reaction conditions could allow for selective functionalization.

The following table, adapted from a study on a related compound, illustrates the types of SNAr reactions that can be expected for activated fluoro-nitroaromatic systems.

| Nucleophile | Solvent | Product Type | Reference |

|---|---|---|---|

| Oxygen Nucleophiles (e.g., alkoxides) | DMSO/H₂O | Aryl Ethers | beilstein-journals.org |

| Sulfur Nucleophiles (e.g., thiolates) | DMF | Aryl Thioethers | beilstein-journals.org |

| Nitrogen Nucleophiles (e.g., ammonia, amines) | THF | Anilines | beilstein-journals.org |

Photochemical Transformations

Aryl esters, such as this compound, are known to undergo photochemical reactions, with the Photo-Fries rearrangement being a prominent example. This class of reactions provides a pathway to the synthesis of hydroxyaryl ketones, which are valuable intermediates in various chemical industries.

Photo-Fries Rearrangement Studies on Aryl Benzoates

The Photo-Fries rearrangement is a photochemical process that involves the intramolecular rearrangement of a phenolic ester to yield ortho- and para-hydroxyaryl ketones. The reaction is typically initiated by the absorption of UV light, leading to the homolytic cleavage of the ester's O-C(O) bond to form a radical pair, which consists of a phenoxy radical and an acyl radical, within a solvent cage. kpi.ua These radicals can then recombine at the ortho or para positions of the phenoxy radical, followed by tautomerization to give the final hydroxy ketone products. unipv.itepa.gov

Systematic studies on a series of para-substituted phenyl benzoates have shown that the efficiency and selectivity of the Photo-Fries rearrangement can be influenced by the reaction medium. unipv.itepa.gov For example, conducting the reaction in micellar solutions can enhance the formation of the ortho-rearranged product. unipv.itepa.gov

Photophysical Properties and Energy Dissipation Pathways

The photophysical properties of an aryl ester are critical in determining the outcome of its photochemical reactions. The process begins with the absorption of a photon to form an excited singlet state. For the Photo-Fries rearrangement to occur, this excited state must lead to the cleavage of the ester bond. However, other deactivation pathways can compete with this productive route.

The following table summarizes the expected products of the Photo-Fries rearrangement of a generic aryl benzoate (B1203000).

| Product Type | Position of Acyl Group | Formation Pathway |

|---|---|---|

| ortho-Hydroxyaryl Ketone | ortho | In-cage radical recombination |

| para-Hydroxyaryl Ketone | para | In-cage radical recombination |

| Phenol (B47542) | - | Cage escape of phenoxy radical and hydrogen abstraction |

Hydrolysis and Ester Cleavage Mechanisms

The ester linkage in this compound is susceptible to cleavage through hydrolysis, a fundamental reaction for esters. This process can be catalyzed by either acid or base, leading to the formation of 2-fluoro-5-nitrobenzoic acid and phenol. The mechanism of this transformation is influenced by the reaction conditions.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution pathway. The hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the phenoxide ion as the leaving group and yielding 2-fluoro-5-nitrobenzoic acid. The phenoxide ion is then protonated by the solvent or upon workup to give phenol.

In an acidic environment, the hydrolysis mechanism begins with the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The ensuing nucleophilic attack by water leads to a tetrahedral intermediate. Following a proton transfer, the phenol moiety is eliminated as a neutral molecule, and deprotonation of the resulting species regenerates the acid catalyst and produces 2-fluoro-5-nitrobenzoic acid.

The presence of the electron-withdrawing nitro group on the benzoyl moiety can influence the rate of hydrolysis. Specifically, it increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.

Reduction and Other Chemical Transformations (e.g., nitro group reduction)

The chemical reactivity of this compound is largely dictated by its functional groups, particularly the nitro group, which can undergo various transformations.

The reduction of the aromatic nitro group is a significant and widely utilized transformation. wikipedia.orgmasterorganicchemistry.com This conversion to an amino group fundamentally alters the electronic properties of the aromatic ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com A variety of methods can be employed to achieve this reduction:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. masterorganicchemistry.com It is a common and efficient way to reduce nitro groups.

Metal-Acid Systems: The reduction can also be accomplished using metals like iron, tin, or zinc in an acidic medium, such as hydrochloric acid. masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also be effective for the reduction of nitroarenes. wikipedia.org For instance, tin(II) chloride in ethanol (B145695) provides a non-aqueous system for this purpose. masterorganicchemistry.com

The choice of reducing agent can be crucial for selectivity, especially when other reducible functional groups are present in the molecule. For example, some reagents might selectively reduce the nitro group without affecting the ester functionality.

Beyond reduction, the fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent nitro group activates the ring towards attack by nucleophiles. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, providing a route to synthesize a range of substituted derivatives.

Applications of Phenyl 2 Fluoro 5 Nitrobenzoate As a Versatile Chemical Intermediate

Utility in Pharmaceutical Synthesis

The structural motifs present in phenyl 2-fluoro-5-nitrobenzoate are frequently found in biologically active compounds, making it a key intermediate in medicinal chemistry and drug discovery. chemimpex.com The presence of both a fluorine atom and a nitro group enhances its reactivity and utility in creating novel therapeutic agents. chemimpex.com

This compound and its derivatives are considered ideal scaffolds for molecular design in the synthesis of APIs. ossila.com The different reactivities of its substituents often eliminate the need for protective groups during synthesis. ossila.com For instance, the related compound 2-fluoro-5-nitrobenzonitrile (B100134) is a precursor for anti-tumor benzothiophene (B83047) derivatives. ossila.com The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to improve metabolic stability and bioactivity, enhancing the efficacy and safety profiles of potential drugs. chemimpex.com The compound serves as a versatile building block for chemists aiming to create diverse and complex chemical structures with precision. chemimpex.com For example, 2-fluoro-5-formylbenzonitrile, a related intermediate, is used in the preparation of intermediates for the PARP inhibitor drug, Olaparib. chemicalbook.com

The reactivity of the 2-fluoro-5-nitrobenzoate moiety is particularly useful for constructing various heterocyclic systems, which form the core of many pharmaceuticals. The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), enabling the formation of new ring systems.

Research has demonstrated that a similar building block, 4-chloro-2-fluoro-5-nitrobenzoic acid, is effective for the polymer-supported synthesis of a variety of nitrogen-containing heterocycles. nih.gov Through a sequence of chlorine substitution, nitro group reduction, and cyclization, this intermediate yields important heterocyclic structures. nih.gov This methodology is suitable for creating diverse libraries of compounds that are significant in modern drug discovery. nih.gov

The synthesis of substituted benzimidazoles, a crucial scaffold in many therapeutic agents, often utilizes precursors with the fluoro-nitro aromatic pattern. nih.gov For example, methyl 4-fluoro-3-nitrobenzoate undergoes a nucleophilic aromatic substitution with various amines, which is a key step in forming the benzimidazole (B57391) core after subsequent reduction and cyclization. nih.gov Furthermore, 2-fluoro-5-nitrobenzoic acid has been directly used in the solid-phase synthesis of dibenz[b,f]oxazepin-11(10H)-ones and other oxazepines. sigmaaldrich.com

Table 1: Heterocyclic Scaffolds Synthesized from 2-Fluoro-5-Nitrobenzoate Analogues

| Heterocyclic Scaffold | Precursor/Method | Reference |

| Benzimidazoles | Synthesized via polymer-supported methods using 4-chloro-2-fluoro-5-nitrobenzoic acid. nih.gov | nih.gov |

| Quinoxalinones | Prepared from 4-chloro-2-fluoro-5-nitrobenzoic acid on a solid support. nih.gov | nih.gov |

| Dibenz[b,f]oxazepin-11(10H)-ones | Synthesized via nucleophilic aromatic substitution of fluorine in 2-fluoro-5-nitrobenzoic acid with 2-aminophenols. sigmaaldrich.com | sigmaaldrich.com |

| Benzodiazepinediones | Afforded through immobilization of 4-chloro-2-fluoro-5-nitrobenzoic acid on a resin, followed by substitution, reduction, and cyclization. nih.gov | nih.gov |

| Benzotriazoles | Prepared using polymer-supported o-phenylenediamines and 4-chloro-2-fluoro-5-nitrobenzoic acid. nih.gov | nih.gov |

Development of Chemical Probes for Biological Systems

The unique reactivity of the 2-fluoro-5-nitrobenzoate moiety has been harnessed to create sophisticated chemical tools for studying complex biological systems. Its electrophilic nature makes it an excellent recognition unit for specific nucleophilic species.

The 2-fluoro-5-nitrobenzoate group is a key component in the design of "off-on" fluorescent probes. nih.gov These probes are engineered to be non-fluorescent initially. The 2-fluoro-5-nitrobenzoate ester acts as a quencher for a linked fluorophore. nih.gov The detection mechanism relies on a specific chemical reaction with an analyte of interest, which cleaves the ester bond. ossila.com This cleavage, often through hydrolysis or a substitution-cyclization reaction, releases the free fluorophore, resulting in a strong fluorescence signal. nih.govossila.com

Specifically, probes designed for hydrogen polysulfides (H₂Sₙ) use the 2-fluoro-5-nitro-benzoic ester as a template to trap H₂Sₙ. nih.gov This interaction triggers an intramolecular cyclization that liberates the fluorescent reporter. nih.gov This design strategy has been successfully employed with various fluorophores, including naphthalene (B1677914) derivatives, to create probes for imaging in living cells. nih.gov

Hydrogen polysulfides (H₂Sₙ, n > 1) are important reactive sulfur species (RSS) that act as signaling molecules in numerous physiological and pathological processes. nih.gov Developing tools for their selective detection is crucial for understanding their biological roles. nih.gov

Fluorescent probes incorporating the 2-fluoro-5-nitrobenzoate moiety have demonstrated high selectivity and sensitivity for H₂Sₙ. nih.gov These probes show a distinct "off-on" fluorescence response specifically in the presence of H₂Sₙ, with minimal interference from other reactive sulfur, oxygen, or nitrogen species. nih.govnih.gov This high specificity is critical for accurately monitoring H₂Sₙ levels in complex biological environments. nih.gov Researchers have successfully applied these probes for the confocal imaging of both exogenous and endogenous H₂Sₙ in living cells, such as HepG2 cells, confirming their utility as tools in chemical biology. nih.govtechnologypublisher.com

Table 2: Performance of a Naphthalene-Based Fluorescent Probe Utilizing the 2-Fluoro-5-Nitrobenzoate Moiety for H₂Sₙ Detection

| Parameter | Finding | Reference |

| Analyte | Hydrogen Polysulfides (H₂Sₙ, n > 1) | nih.gov |

| Mechanism | H₂Sₙ-mediated aromatic substitution-cyclization reaction | nih.gov |

| Linear Detection Range | 7.5 × 10⁻⁷ to 2.5 × 10⁻⁵ mol L⁻¹ | nih.gov |

| Limit of Detection | 5.0 × 10⁻⁷ mol L⁻¹ | nih.gov |

| Specificity | High specificity for H₂Sₙ over other reactive sulfur species (RSS) | nih.gov |

| Application | Confocal imaging of H₂Sₙ in living HepG2 cells | nih.gov |

Role in Agrochemical Development as an Intermediate

The inclusion of fluorine in the structure of agrochemicals is known to have a significant impact on their biological activity, including for herbicides, insecticides, and fungicides. ossila.com Consequently, fluorinated building blocks are of great interest to the agrochemical industry. ossila.com

Methyl 2-fluoro-5-nitrobenzoate, the methyl ester analogue of this compound, is recognized as an essential intermediate in the synthesis of various agrochemicals. chemimpex.com Its unique combination of a nitro group and a fluorine atom enhances its reactivity, making it a valuable component in the development of new crop protection agents. chemimpex.com The compound's structure allows for precise and selective reactions, facilitating the creation of complex and effective agrochemical products. chemimpex.com

Contributions to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology for the creation of structurally diverse small molecule libraries. cam.ac.uk These libraries are instrumental in exploring vast regions of chemical space to identify novel bioactive compounds. bham.ac.uk The architectural complexity and three-dimensional character of molecules produced through DOS are critical for interacting with a wide range of biological targets. bham.ac.uk While direct research on this compound's application in DOS is not extensively documented, its structural features and the known reactivity of analogous compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, highlight its potential as a valuable building block for generating diverse molecular scaffolds. acs.orgacs.orgnih.gov

The core principle of DOS involves the synthesis of a collection of molecules with a high degree of skeletal diversity, starting from a common intermediate. nih.gov This approach contrasts with traditional combinatorial chemistry, which typically generates libraries of compounds with a similar core scaffold. cam.ac.uk The utility of building blocks in DOS is determined by their ability to undergo a variety of chemical transformations to yield a wide range of structurally distinct products.

Based on the reactivity of similar nitroaromatic compounds, this compound possesses several key functionalities that make it an attractive candidate for DOS:

The Nitro Group: The nitro group can be readily reduced to an amine, which can then participate in a wide array of subsequent reactions. These include, but are not limited to, amide bond formation, sulfonylation, and the construction of various heterocyclic rings.

The Fluoro Group: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of substituents at this position.

The Phenyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a range of coupling reactions. Alternatively, the ester can be directly converted to other functional groups.

The strategic combination of these transformations, starting from a single precursor like this compound, can lead to the rapid generation of a library of compounds with significant structural diversity.

A study on the closely related 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrated its utility as a building block for the solid-phase synthesis of a variety of heterocyclic scaffolds. acs.orgacs.orgnih.gov In this work, the benzoic acid was immobilized on a solid support, and the chloro and nitro groups were sequentially modified to produce a library of benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. acs.orgacs.orgnih.gov This work provides a clear blueprint for how a similarly functionalized compound like this compound could be employed in a DOS workflow.

The following table outlines the potential transformations of this compound and the resulting diverse structures that could be generated in a DOS library.

| Starting Material | Transformation | Intermediate | Potential Final Scaffolds |

| This compound | Reduction of nitro group | Phenyl 2-fluoro-5-aminobenzoate | Benzimidazoles, Quinoxalines, Benzotriazoles |

| This compound | Nucleophilic aromatic substitution of fluorine | Phenyl 2-(substituted)-5-nitrobenzoate | Substituted phenyl ethers, thioethers, and anilines |

| This compound | Hydrolysis of ester | 2-Fluoro-5-nitrobenzoic acid | Amides, Esters, Heterocycles via acid-mediated cyclizations |

Table 1: Potential Transformations of this compound for Diversity-Oriented Synthesis

By leveraging these and other synthetic methodologies, this compound can serve as a versatile starting point for the construction of complex and diverse molecular architectures, which are essential for the discovery of new chemical probes and drug candidates.

Advanced Analytical and Spectroscopic Characterization of Phenyl 2 Fluoro 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Phenyl 2-fluoro-5-nitrobenzoate. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each atom, enabling precise structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the phenyl and the 2-fluoro-5-nitrobenzoate rings. The chemical shifts, splitting patterns (multiplicities), and coupling constants (J values) of these signals are diagnostic of their relative positions and through-bond interactions with neighboring protons and the fluorine atom. rsc.orgacs.org The protons on the phenyl ring typically appear as a multiplet, while the protons on the nitro-substituted ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift. The carbon atoms bonded to the fluorine and the nitro group will also exhibit characteristic shifts. rsc.orgacs.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. nih.govhuji.ac.ilwikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.orgnih.gov The ¹⁹F NMR spectrum will show a signal corresponding to the single fluorine atom on the benzoate (B1203000) ring. The chemical shift of this signal is highly sensitive to the electronic environment, and its coupling to neighboring protons provides valuable structural information. nih.govhuji.ac.ilwikipedia.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H (Aromatic) | 7.20-8.50 | m | - |

| ¹³C (C=O) | 160-165 | s | - |

| ¹³C (C-F) | 155-165 (d) | d | J(C-F) ≈ 250-270 |

| ¹³C (C-NO₂) | 140-150 | s | - |

| ¹³C (Aromatic) | 115-140 | m | - |

| ¹⁹F | -100 to -120 | m | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₈FNO₄). acs.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for monitoring the progress of reactions involving this compound.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester bond, and the loss of the nitro group (NO₂) or carbon monoxide (CO). The fragmentation of nitroaromatic compounds often involves characteristic losses of NO, NO₂, and other small neutral molecules. acs.orgresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]+ | C₁₃H₈FNO₄ | 261.0437 |

| [M-NO₂]+ | C₁₃H₈FO₂ | 215.0494 |

| [C₇H₃FNO₂]+ | C₇H₃FNO₂ | 152.0148 |

| [C₆H₅O]+ | C₆H₅O | 93.0340 |

Note: m/z values are for the monoisotopic mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: An absorption band in the range of 1200-1300 cm⁻¹ corresponds to the C-O stretching of the ester.

NO₂ Stretch: Two strong absorption bands, one for the asymmetric stretch (around 1520-1560 cm⁻¹) and one for the symmetric stretch (around 1340-1380 cm⁻¹), are indicative of the nitro group.

C-F Stretch: A strong absorption band in the region of 1210-1270 cm⁻¹ is characteristic of the C-F bond.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium |

| C=O (Ester) Stretch | 1730-1750 | Strong |

| NO₂ Asymmetric Stretch | 1520-1560 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1340-1380 | Strong |

| C-O (Ester) Stretch | 1200-1300 | Strong |

| C-F Stretch | 1210-1270 | Strong |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of conjugated aromatic systems and the nitro group, which is a strong chromophore, will result in characteristic absorption bands in the UV-Vis spectrum.

The absorption maxima (λ_max) and the corresponding molar absorptivity (ε) values are key parameters obtained from a UV-Vis spectrum. These values are dependent on the solvent used for the analysis. The electronic transitions are typically of the π → π* and n → π* type.

Photoluminescence analysis, including fluorescence spectroscopy, can be used to investigate the emissive properties of the molecule. While many nitroaromatic compounds are known to be quenchers of fluorescence, the specific photophysical properties of this compound would need to be experimentally determined. The 2-fluoro-5-nitrobenzoate moiety is sometimes employed in the design of fluorescent probes. semanticscholar.orgsemanticscholar.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that is widely used for the quantitative analysis and purification of organic compounds. A suitable HPLC method, employing an appropriate stationary phase (e.g., C18) and mobile phase, can be developed to separate this compound from any impurities or starting materials. The retention time and peak area provide information on the identity and quantity of the compound, respectively.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of reaction mixtures and for the preliminary assessment of compound purity. acs.org By spotting a sample of this compound on a TLC plate and developing it with an appropriate solvent system, its retention factor (Rf) value can be determined. Visualization is typically achieved under UV light due to the aromatic nature of the compound. acs.org

Computational and Theoretical Studies on Fluorinated Nitrobenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties of fluorinated nitrobenzoate systems. These methods provide a detailed picture of the electron distribution and orbital interactions, which are crucial for understanding the molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For 2-fluoro-5-nitrobenzoate based systems, FMO analysis has been employed to understand the responsive mechanisms of fluorescent probes. ed.ac.uk The energies and distributions of these frontier orbitals are crucial in revealing the pathways for processes like photo-induced electron transfer (PET) and fluorescence resonance energy transfer (FRET). ed.ac.uk The HOMO and LUMO energy levels and their spatial distribution indicate the regions of the molecule that are most likely to act as electron donors and acceptors, respectively, thus providing a basis for predicting its chemical reactivity.

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative 2-fluoro-5-nitrobenzoate Based Fluorescent Probe

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.85 |

| HOMO-LUMO Gap | 3.65 |

Note: The data presented is for a representative fluorescent probe containing the 2-fluoro-5-nitrobenzoate moiety and is intended to be illustrative of the typical values obtained in such analyses. Specific values for Phenyl 2-fluoro-5-nitrobenzoate may vary.

Molecular Electrostatic Potential Surface (MEPS) Analysis for Charge Distribution

Molecular Electrostatic Potential Surface (MEPS) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. While specific MEPS studies for this compound were not found in the reviewed literature, the general principles of MEPS analysis on similar aromatic nitro compounds suggest that the electrostatic potential would be significantly influenced by the electronegative fluorine atom and the nitro group. The regions around the oxygen atoms of the nitro group would exhibit a negative potential (red color), indicating their susceptibility to electrophilic attack. Conversely, the areas around the hydrogen atoms of the phenyl ring would show a positive potential (blue color), suggesting their vulnerability to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. Although no specific NBO analysis for this compound has been reported in the available literature, studies on analogous fluorinated and nitrated aromatic compounds often reveal significant delocalization of electron density from the phenyl ring towards the nitro group, a phenomenon that stabilizes the molecule. NBO analysis would quantify these interactions and provide insights into the hybridization of the atoms and the composition of the molecular orbitals.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including its conformational flexibility. There are no specific MD simulation studies available for this compound in the surveyed literature. However, such simulations would be valuable in understanding the rotational freedom around the ester linkage and the C-N bond connecting the nitro group to the phenyl ring. The conformational landscape of the molecule, including the identification of low-energy conformers and the barriers between them, could be explored through MD simulations, providing insights into its dynamic behavior in different environments.

Modeling of Intermolecular Interactions and Crystallization Behavior

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. While specific crystallization studies for this compound are not detailed in the available literature, research on related compounds such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate provides valuable insights.

Green Chemistry Principles and Sustainable Synthetic Routes

Development of Eco-Friendly Catalytic Systems (e.g., Palladium, Tungsten)

The use of advanced catalytic systems is paramount in modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. In the context of synthesizing precursors and analogues to Phenyl 2-fluoro-5-nitrobenzoate, palladium and tungsten catalysts have shown promise, although direct catalytic synthesis of the final compound is not widely documented.

Palladium (Pd) Catalysis: Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of aromatic rings. A notable example involves the use of a palladium catalyst in transformations of derivatives of 2-fluoro-5-nitrophenol, a key precursor. nih.gov Research has demonstrated that a diazonium unit on an aromatic core, derived from 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate, can undergo palladium-catalyzed cross-coupling reactions. nih.gov This highlights the potential for palladium catalysis in building the core structure of this compound from its constituent parts. Furthermore, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for the reduction of nitro groups, a reaction that could be employed in synthetic routes involving related nitroaromatic compounds.

Tungsten (W) Catalysis: While direct tungsten-catalyzed synthesis of this compound is not prominent in the literature, tungsten-based catalysts are gaining attention in green chemistry for their oxidative capabilities. Their application in related transformations suggests potential future use.

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key goal. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For example, solid acid catalysts like Fe/Mo/SiO2 and MoO3/SiO2 have been successfully used for the regioselective nitration of fluorotoluenes, a related process to the synthesis of nitroaromatic compounds. rsc.org These catalysts are noted for being environmentally friendly and allowing for a simpler work-up procedure compared to conventional methods. rsc.org

Utilization of Sustainable Reaction Media (e.g., Aqueous Systems, Micelles)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a strong drive towards using sustainable reaction media.

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, this can be overcome through various techniques. For instance, the hydrolysis of intermediates in the synthesis of related compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid is often performed in aqueous solutions or with the addition of water to precipitate the product. google.compatsnap.com The use of aqueous mineral acids is also common for hydrolysis steps in the synthesis of aldehydes and ketones, which can be precursors in more complex syntheses.

Micellar Catalysis: Micellar catalysis is an innovative approach that utilizes surfactants to create microscopic reaction environments within a bulk aqueous phase. These micelles can solubilize organic reactants, bringing them into close proximity and often accelerating reaction rates. This technique can be particularly useful for reactions like the hydrolysis of esters or amides. For example, the hydrolysis of mono 2,5-dimethoxy phenyl phosphoramidate (B1195095) has been studied in the presence of cationic micelles of cetyltrimethylammonium bromide (CTABr), which was found to catalyze the reaction. researchgate.net This principle could be applied to the synthesis or modification of this compound, potentially enabling reactions in water that would otherwise require organic solvents.

Atom Economy and Efficiency Considerations in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.comprimescholars.com

Designing a synthetic route with high atom economy is a cornerstone of green chemistry. researchgate.net For the synthesis of this compound, this would involve choosing reactions that are additions or rearrangements, where all reactant atoms are, in principle, incorporated into the product. Conversely, substitution and elimination reactions tend to have lower atom economies as they generate by-products.

For example, the synthesis of an ester like this compound would typically involve the reaction of 2-fluoro-5-nitrobenzoic acid with phenol (B47542). A classic Fischer esterification, while common, produces water as a by-product, which lowers the atom economy. Alternative methods that might improve atom economy could involve catalytic processes that avoid the use of stoichiometric activating agents.

Strategies for Waste Reduction and By-product Minimization

Minimizing waste is a primary goal of green chemistry. This can be achieved through various strategies throughout the synthetic process.

Catalyst Selection and Recycling: As discussed earlier, the use of recyclable heterogeneous catalysts can significantly reduce waste. For instance, studies on the nitration of 3-fluorotoluene (B1676563) using an H-beta catalyst showed no significant loss in conversion or selectivity after five recycles, demonstrating the catalyst's high stability and potential for waste reduction. rsc.org

Process Optimization: Careful optimization of reaction conditions such as temperature, pressure, and reactant ratios can maximize the yield of the desired product and minimize the formation of by-products. For example, in the nitration of 3-fluorobenzoic acid to 5-fluoro-2-nitrobenzoic acid, controlling the temperature can influence the level of isomeric impurities formed. google.com

Alternative Reagents: Replacing hazardous and wasteful reagents with greener alternatives is another important strategy. For example, some synthetic routes for related compounds involve bromination steps that use toxic and difficult-to-handle liquid bromine. google.com Developing alternative routes that avoid such reagents contributes to a safer and more sustainable process. The selective reduction of a nitro group in 2,4-dinitrofluorobenzene using iron in the presence of an acid offers a more environmentally benign alternative to reagents like stannous chloride. google.com

By integrating these green chemistry principles, the synthesis of this compound can be steered towards a more sustainable future, minimizing its environmental footprint while maintaining its utility in various applications.

Conclusion and Future Research Directions

Synthesis and Reactivity Profile of Phenyl 2-Fluoro-5-Nitrobenzoate: A Synthesis

The synthesis of this compound is conceptually a two-step process, beginning with the formation of its precursor, 2-fluoro-5-nitrobenzoic acid. This acid is typically synthesized via the nitration of 3-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures, a reaction that can achieve high yields. chemicalbook.com

The subsequent esterification of 2-fluoro-5-nitrobenzoic acid with phenol (B47542) presents a challenge, as phenols react sluggishly with carboxylic acids directly. shout.educationlibretexts.orgquora.com More effective methods involve the activation of the carboxylic acid. One common approach is the conversion of the carboxylic acid to its more reactive acid chloride, for example by using thionyl chloride, which then readily reacts with phenol, or its more nucleophilic sodium phenoxide salt, to form the phenyl ester. libretexts.org Alternatively, direct esterification can be catalyzed, for instance, by a borate-sulfuric acid complex or by using coupling agents. google.comrsc.org

The reactivity of this compound is dominated by two key features: the ester linkage and the activated aromatic ring.

Nucleophilic Acyl Substitution: The ester group is susceptible to nucleophilic attack. This reaction is fundamental to its role as a building block and in the design of "turn-on" fluorescent probes, where the cleavage of the ester bond by an analyte can release a fluorophore. ossila.com The rate of this reaction is influenced by the nature of the attacking nucleophile. kinampark.comacs.org

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group, positioned para to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. libretexts.orgyoutube.com Fluorine is an excellent leaving group in SNAr reactions. This allows for the displacement of the fluorine atom by various nucleophiles (e.g., amines, thiols, alkoxides), providing a versatile method for synthesizing a wide array of substituted nitroaromatic compounds. libretexts.orgnih.govchemicalbook.comnih.gov This reactivity is crucial for its application in creating complex molecules and functional materials. chemicalbook.comsigmaaldrich.com

Untapped Potential in Drug Discovery and Agrochemical Innovation

While specific biological activity data for this compound is not widely documented, its structural motifs are prevalent in bioactive molecules, suggesting significant untapped potential.

Drug Discovery: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. nih.govresearchgate.netresearchgate.netrsc.org The fluorine atom can block sites of metabolic oxidation and modulate the pKa of nearby functional groups, improving a drug's pharmacokinetic profile. nih.govresearchgate.net Nitroaromatic compounds, although sometimes associated with toxicity, are crucial intermediates in the synthesis of a vast number of pharmaceuticals, including analgesics and antipsychotics, often by reduction of the nitro group to an amine. nih.gov For example, methyl 2-fluoro-5-nitrobenzoate, a closely related compound, is recognized as an important intermediate for synthesizing pharmaceuticals. chemimpex.com Therefore, this compound represents a valuable scaffold for the development of new therapeutic agents. ossila.com

Agrochemical Innovation: Nitroaromatic compounds have a long history of use in the agrochemical industry as precursors for herbicides, pesticides, and fungicides. nih.govnih.govsncl.com The ability to perform SNAr reactions on the this compound backbone allows for the introduction of various functional groups, which can be used to tune the biological activity and selectivity of potential new crop protection agents. The development of compounds containing the pentafluorosulfanyl (SF5) group, which has similar electron-withdrawing properties to the nitro group and is of great interest in modern agrochemicals, often starts from nitroaromatic precursors. beilstein-journals.org

Advancements in Fluorescent Probe Technologies

One of the most promising and actively researched applications for the 2-fluoro-5-nitrobenzoate moiety is in the development of advanced fluorescent probes. ossila.com These probes are designed as "turn-on" sensors, where the non-fluorescent probe molecule undergoes a specific reaction with an analyte of interest, leading to the release of a highly fluorescent reporter molecule.

A notable example is the design of two-photon fluorescent probes for the detection of hydrogen polysulfides (H₂Sₙ). nih.gov In these systems, the 2-fluoro-5-nitrobenzoate group acts as a recognition site and a fluorescence quencher. The reaction mechanism involves the nucleophilic attack by H₂Sₙ on the probe, which can trigger either the cleavage of the ester bond or a nucleophilic aromatic substitution, releasing the unquenched fluorophore. nih.govnih.gov This analyte-triggered chemical transformation results in a significant increase in fluorescence intensity, allowing for sensitive and selective detection of the target species in biological systems. mdpi.comnih.gov The high signal-to-noise ratio and the potential for ratiometric sensing make these probes valuable tools for imaging and quantifying biologically important molecules in real-time. researchgate.netrsc.org

Synergistic Integration of Computational and Experimental Methodologies for Rational Design

The rational design and optimization of molecules like this compound and its derivatives are increasingly driven by a synergistic approach that combines computational modeling with experimental validation. mdpi.comresearchgate.netresearchgate.net

Theoretical methods, particularly Density Functional Theory (DFT), have proven invaluable in understanding and predicting the properties of these molecules. nih.gov Computational studies can elucidate the relationship between molecular structure and photophysical properties, such as one- and two-photon absorption and emission spectra. nih.gov For instance, theoretical calculations have been used to investigate the responsive mechanism of 2-fluoro-5-nitrobenzoate-based fluorescent probes, revealing the electronic transitions and energy levels involved in the fluorescence turn-on process. nih.gov These calculations can predict the reactivity of different sites in the molecule, analyze frontier molecular orbitals (HOMO-LUMO gaps), and map the molecular electrostatic potential (MEP) to identify likely sites for nucleophilic and electrophilic attack. researchgate.net

This computational insight provides a powerful predictive tool that guides experimental efforts. By predicting the properties and reactivity of novel probe designs in silico, researchers can prioritize the most promising candidates for synthesis and testing. mdpi.com This integrated approach accelerates the development cycle, reduces costs, and facilitates a deeper understanding of the underlying chemical principles governing molecular function. The combination of experimental techniques for characterization with computational prediction offers a robust methodology for creating new functional materials with tailored properties. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing phenyl 2-fluoro-5-nitrobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2-fluoro-5-nitrobenzoic acid with phenol derivatives. A common method involves reacting the acid chloride intermediate (generated using thionyl chloride and a catalytic amount of dimethylformamide in benzene) with phenol under reflux conditions . Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to phenol), reaction time (4–6 hours), and temperature (60–80°C). Purity can be enhanced by column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR identify aromatic proton environments (e.g., fluorine-induced deshielding at δ 7.8–8.5 ppm) and ester carbonyl signals (~168 ppm) .

- IR : Key peaks include C=O (1730 cm), NO (1530 and 1350 cm), and C-F (1250 cm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 279.05) and fragmentation patterns .

Q. How is this compound applied in fluorescent probe design?

The compound serves as a recognition group in hydrogen polysulfide (HS) probes. The 2-fluoro-5-nitrobenzoate moiety reacts with HS via nucleophilic substitution (F atom replacement), triggering a fluorescence turn-on response. This mechanism enables real-time monitoring in live cells and zebrafish with high selectivity over other reactive sulfur species .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?

In chiral isoindolinone synthesis, the compound acts as an arylation reagent. The fluorine atom directs regioselectivity during the tandem arylation/cyclization process, while the nitro group stabilizes intermediates via resonance. Stereochemical outcomes (e.g., S-configuration in products) are confirmed by optical rotation comparisons and X-ray crystallography .

Q. How can researchers address contradictions in spectral data during synthesis or analysis?

Discrepancies in NMR or IR spectra may arise from residual solvents, byproducts (e.g., unreacted acid chloride), or rotamers. Mitigation strategies include:

Q. What are the challenges in optimizing fluorescence quantum yield for H2_22Sn_nn probes using this compound?

The electron-withdrawing nitro group can quench fluorescence. Solutions include:

- Structural Modifications : Introduce electron-donating substituents (e.g., methoxy) on the fluorophore backbone.

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to enhance Stokes shifts .

Q. How do steric and electronic factors influence reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Steric Effects : The ortho-fluorine and nitro groups create a sterically hindered environment, favoring para-substitution.

- Electronic Effects : The nitro group activates the ring toward SNAr by withdrawing electron density, while fluorine modulates reactivity through inductive effects. Kinetic studies (e.g., Hammett plots) can quantify these contributions .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritancy.

- Storage : Keep in airtight containers at –20°C, away from heat and moisture .

Q. How can researchers validate the environmental impact of this compound in biological assays?

- Ecotoxicity Testing : Use Daphnia magna or algae models to assess LC values.

- Degradation Studies : Monitor hydrolysis in buffered solutions (pH 7.4) via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.